molecular formula C12H13NO2 B3057276 2-Methyl-1H-indole-3-acetic acid methyl ester CAS No. 78564-10-0

2-Methyl-1H-indole-3-acetic acid methyl ester

Cat. No. B3057276
CAS RN: 78564-10-0
M. Wt: 203.24 g/mol
InChI Key: OMCDPBZUNDJKEQ-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-3-acetic acid methyl ester is a compound with the molecular weight of 203.24 . It is a member of indoles and a methyl ester . It is derived from an indole-3-acetic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H13NO2 . More detailed structural information may be available in specialized chemical databases .


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

Analytical Techniques and Detection

  • Indole-3-acetic acid (IAA) is analyzed in various plant tissues using gas chromatography-mass spectrometry (GC-MS) by monitoring the protonated molecular ion of its methyl ester. This method enables detection limits of 1 nanogram per gram dry weight for IAA in plant tissue, illustrating the utility of this compound in sensitive analytical techniques for plant hormone analysis (Vine et al., 1987).

Chemical Synthesis and Characterization

  • Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, a structurally related compound, was studied for its reaction with N-bromosuccinimide, contributing to the understanding of chemical properties and potential synthetic applications of indole derivatives (Irikawa et al., 1989).

Plant Metabolism and Phytohormones

  • The compound has been identified in the culture filtrates of Pseudomonas amygdali, indicating its significance as a microbial metabolite with auxin activity, similar to the free acid. This discovery contributes to the understanding of plant-microbe interactions and the role of microbial metabolites in plant growth and development (Evidente et al., 1993).

Pharmaceutical and Medical Research

  • Methyl indole-3-acetate undergoes simultaneous iridium-catalyzed borylations, leading to the production of 7-hydroxyoxindole-3-acetate, an antioxidant and endogenous metabolite found in corn. This research showcases the potential for synthesizing biologically active indole derivatives for use in medical and pharmaceutical applications (Homer & Sperry, 2014).

Bioassays and Biological Activities

  • Research on the synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters, which are structurally related to 2-Methyl-1H-indole-3-acetic acid methyl ester, reveals significant elongation activity and root formation-promoting effects in various plant species. This illustrates the potential of indole derivatives in agricultural and botanical research (Katayama, 2000).

properties

IUPAC Name

methyl 2-(2-methyl-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-10(7-12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCDPBZUNDJKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444705
Record name SBB044946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78564-10-0
Record name SBB044946
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(2-Methyl-1H-indol-3-yl)acetic acid (11.7 g, 61.84 mmol) was weighed and added into 100 mL methanol. Concentrated hydrochloric acid 0.7 mL was added dropwise. It was reacted at 70° C. for 4 hours, cooled, rotate evaporated to dryness, extracted with ethyl acetate, washed twice with NaHCO3 aqueous solution. The organic phase was dried and rotate evaporated to dryness to obtain a red brown solid 11.4 g, at a yield of 90.7%.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
90.7%

Synthesis routes and methods II

Procedure details

To 2-methyl indole (1.69 g; 12.9 mmol) in 10 mL of THF at 0° C. was added MeMgBr 1.4M (12.9 mmol). After 30 min at 0° C. ZnCl2 1M (12.9 mL; 12.9 mmol) in THF was added and the reaction stirred for an other 30 min at r.t. Methyl bromoacetate (1.4 mL; 14.7 mmol) was added dropwise and left stirring for 48 h. The mixture was poured into aqueous NaHCO3, extracted with EtOAc (3×25 mL) and the combined organic extracts were washed with brine. The solution was dried over Na2SO4 and the solvent removed. Chromatography on silica gel (eluted with 5% EtOAc in hexane) yielded 1.13g (43%) of the title compound.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
12.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
12.9 mL
Type
catalyst
Reaction Step Four
Yield
43%

Synthesis routes and methods III

Procedure details

The compound of step 1 (1.13g; 5.56 mmol) in 6 mL of DMF was treated with NaH 80% (0.18 g; 5.99 mmol) at 25° C. After 30 min a solution of 1-naphthoyl chloride in 5 mL of DMF was added dropwise The reaction mixture was left stirring for 16 h and poured into cold water-EtOAc. The organic phase was washed with H2O (2×15 mL) and brine, dried over Na2SO4 and the solvent removed. Chromatography on silica gel (eluted with 2% EtOAc in toluene) yielded 0.86 g (43%) of the title compound. 1H NMR (CDCL3, 400 MHZ) Δ2.20 (S, 3H), 3.67 (S, 3H), 7.0 (M, 1H), 7.10-7.26 (M, 3H), 7.45-7.60 (M, 5H), 7.95 (M, 1H) AND 8.07 (M, 3H).
[Compound]
Name
compound
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
water EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1H-indole-3-acetic acid methyl ester
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2-Methyl-1H-indole-3-acetic acid methyl ester
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2-Methyl-1H-indole-3-acetic acid methyl ester
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2-Methyl-1H-indole-3-acetic acid methyl ester
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Reactant of Route 6
2-Methyl-1H-indole-3-acetic acid methyl ester

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